
4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonic acid derivative of benzene and a diazetidinone derivative.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also shown potential as a drug delivery agent due to its ability to form stable complexes with various drugs. In agriculture, it has been used as a plant growth regulator and pesticide. In material science, it has been used as a precursor for the synthesis of various polymers and materials.
Wirkmechanismus
The mechanism of action of 4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one is not fully understood. However, it is believed to exert its biological activities through its interaction with various cellular targets such as enzymes, receptors, and DNA. It has been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to bind to DNA and inhibit its replication, which may explain its anti-cancer properties.
Biochemische Und Physiologische Effekte
4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, which may explain its anti-cancer properties. In addition, it has been found to inhibit the replication of various viruses such as HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. It has also been extensively studied for its potential applications in various fields, which makes it a valuable tool for research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study its mechanism of action in more detail to fully understand its biological activities. Additionally, further studies are needed to determine its toxicity and safety profile. Overall, 4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
The synthesis of 4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one involves the reaction of 4-methylbenzenesulfonyl chloride and 3-aminomethyl-2,4-dimethyl-1,3-oxazolidine in the presence of a base. The reaction takes place in a polar solvent such as dichloromethane or acetonitrile. The product is obtained in high yield and purity through a simple work-up procedure.
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;4-methyldiazetidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3(6)5-4-2/h2-5H,1H3,(H,8,9,10);2,4H,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJITEOXNUELOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NN1.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzenesulfonic acid;4-methyldiazetidin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

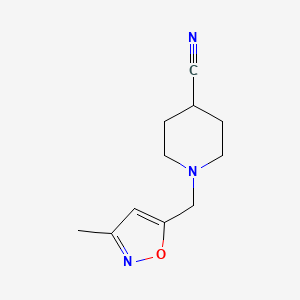
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
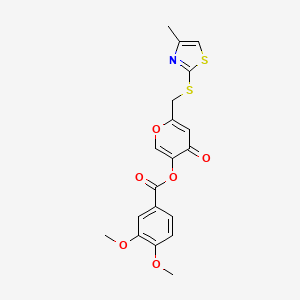
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)
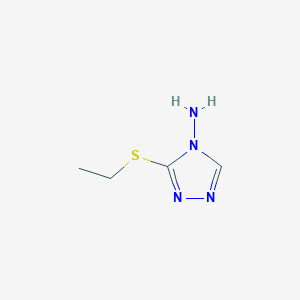


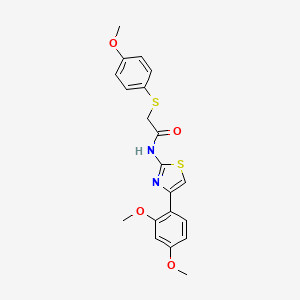
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)
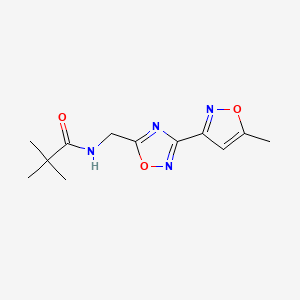

![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)